Cas no 1864902-28-2 (2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid)

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is a specialized thiazole derivative featuring a pentynylamino substituent at the 2-position and a carboxylic acid group at the 5-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity. Its structural framework combines a thiazole core with an alkyne-functionalized side chain, offering versatility for further functionalization via click chemistry or amide coupling. The presence of both amino and carboxylic acid moieties enhances its utility in medicinal chemistry, enabling the design of targeted pharmacophores. Suitable for research applications, this compound exhibits stability under standard laboratory conditions and compatibility with a range of synthetic transformations.
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid structure
1864902-28-2 structure
Product Name:2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid
CAS No:1864902-28-2
MF:C9H10N2O2S
MW:210.252900600433
CID:5714744
PubChem ID:130569103
Update Time:2025-05-23

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid
    • EN300-1449873
    • 1864902-28-2
    • 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylicacid
    • 5-Thiazolecarboxylic acid, 2-[(1-ethyl-2-propyn-1-yl)amino]-
    • Inchi: 1S/C9H10N2O2S/c1-3-6(4-2)11-9-10-5-7(14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13)
    • InChI Key: UFTQRRNXWWEUAJ-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CN=C1NC(C#C)CC

Computed Properties

  • Exact Mass: 210.04629874g/mol
  • Monoisotopic Mass: 210.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 90.5Ų

Experimental Properties

  • Density: 1.362±0.06 g/cm3(Predicted)
  • Boiling Point: 370.0±48.0 °C(Predicted)
  • pka: 1.92±0.10(Predicted)

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid Pricemore >>

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Additional information on 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid: A Comprehensive Overview

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid, with the CAS number 1864902-28-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The compound's structure is characterized by a thiazole ring system, a pentynyl amino group, and a carboxylic acid moiety, all of which contribute to its unique chemical properties.

The thiazole ring system is a heterocyclic structure consisting of sulfur and nitrogen atoms. This structural feature is known to impart stability and reactivity to the molecule, making it a valuable scaffold for various chemical modifications. The pentynyl amino group attached to the thiazole ring introduces additional functionality, including potential for hydrogen bonding and π-interactions, which are crucial for molecular recognition in biological systems. The carboxylic acid group further enhances the compound's versatility by providing acidic properties and the ability to form salts or esters.

Recent studies have highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. For instance, research has shown that certain thiazole-containing compounds exhibit potent anti-inflammatory, antioxidant, and anticancer activities. These findings underscore the potential of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid as a lead compound for drug development. The presence of the pentynyl amino group may also facilitate interactions with specific biological targets, such as enzymes or receptors, further expanding its therapeutic potential.

In terms of synthesis, the compound can be prepared through a variety of methods, including condensation reactions and coupling reactions. These methods allow for precise control over the structure and purity of the final product. The use of modern synthetic techniques has also enabled researchers to optimize reaction conditions, improving yield and efficiency. Such advancements are critical for scaling up production if the compound is to be considered for clinical applications.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its three-dimensional structure, electronic distribution, and potential binding modes with biological targets. These computational approaches are increasingly being integrated with experimental techniques to accelerate drug discovery efforts.

In conclusion, 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid represents a promising compound with a wealth of opportunities for exploration in both academic research and industrial applications. Its unique structure and functional groups make it a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. As research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing the field of medicinal chemistry.

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